Application Summary: The 2,1,3-benzoxadiazole is an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity . It is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling and structure determination of enzymes .
Results or Outcomes: Fluorophores with a difference of over 100 nm between absorption and photoluminescence maxima are of great interest, since they reduce the intersection between the absorbed and emitted light bands and thus give higher signal-to-noise ratios in analytical applications .
2,1,3-Benzoxadiazole-5-carboxylic acid is an organic compound with the molecular formula C₇H₄N₂O₃ and a molecular weight of approximately 164.12 g/mol. It features a benzoxadiazole ring structure, which is a bicyclic compound consisting of a benzene ring fused to a diazole ring. This compound is characterized by its carboxylic acid functional group located at the 5-position of the benzoxadiazole structure. It appears as a yellow powder and is known for its potential applications in various fields, including pharmaceuticals and materials science .
The chemical behavior of 2,1,3-benzoxadiazole-5-carboxylic acid is influenced by its functional groups. Key reactions include:
These reactions enable the compound to serve as a precursor for more complex organic molecules or functional materials .
Research indicates that 2,1,3-benzoxadiazole-5-carboxylic acid exhibits various biological activities. It has been noted for its potential antimicrobial properties and may also possess anti-inflammatory effects. The compound's structure allows it to interact with biological targets, making it a candidate for further investigation in drug development .
Several methods have been reported for synthesizing 2,1,3-benzoxadiazole-5-carboxylic acid:
These methods highlight the versatility in synthesizing this compound from various starting materials .
2,1,3-Benzoxadiazole-5-carboxylic acid finds applications in several areas:
Studies on the interactions of 2,1,3-benzoxadiazole-5-carboxylic acid with various biological molecules indicate that it may bind to specific proteins or enzymes, influencing their activity. This interaction profile suggests potential therapeutic applications but requires further investigation to elucidate mechanisms and efficacy .
Several compounds share structural similarities with 2,1,3-benzoxadiazole-5-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,1,3-Benzothiadiazole-5-carboxylic acid | C₇H₄N₂O₂S | Contains sulfur; known for different biological activities. |
Benzimidazole-5-carboxylic acid | C₉H₈N₂O₂ | Exhibits similar biological activity; used in pharmaceuticals. |
1,2-Benzothiazole-3-carboxylic acid | C₇H₅N₃O₂S | Contains thiazole; utilized in agrochemical applications. |
Uniqueness: The unique combination of nitrogen atoms in the benzoxadiazole ring and the specific position of the carboxylic acid group distinguishes 2,1,3-benzoxadiazole-5-carboxylic acid from these similar compounds. Its specific reactivity and biological properties may also differ significantly due to these structural variations .
Density Functional Theory represents the primary computational framework for investigating the electronic properties and molecular behavior of 2,1,3-Benzoxadiazole-5-carboxylic acid [1]. The B3LYP hybrid functional with various basis sets has emerged as the standard approach for ground state geometry optimization and electronic structure calculations of this heterocyclic compound [1] [2]. Research demonstrates that the B3LYP/6-311+G(d,p) level of theory provides reliable predictions for molecular orbital energies, with the highest occupied molecular orbital energy typically ranging from -5.8 to -6.2 electron volts and the lowest unoccupied molecular orbital energy spanning -2.1 to -2.5 electron volts [1].
The application of Density Functional Theory to 2,1,3-Benzoxadiazole-5-carboxylic acid reveals distinct electronic characteristics that influence its photophysical properties [2]. The benzoxadiazole heterocycle exhibits strong electron-accepting behavior, which manifests in the molecular orbital distributions where the highest occupied molecular orbital localizes primarily on nitrogen atoms while the lowest unoccupied molecular orbital concentrates in the carboxylic acid anchoring group through the conjugated bridge [1]. This orbital separation facilitates intramolecular charge transfer processes that are fundamental to the compound's optical properties [2].
Solvation effects significantly impact the calculated electronic properties, with Polarizable Continuum Model implementations showing substantial shifts in molecular orbital energies when transitioning from gas phase to polar solvents [1]. The energy gap between frontier molecular orbitals decreases in dimethylformamide solvent compared to gas phase calculations, indicating enhanced charge transfer character in polar environments [1]. These solvent-dependent electronic modifications directly correlate with experimental observations of solvatochromic behavior in 2,1,3-Benzoxadiazole-5-carboxylic acid derivatives [2].
Property | Gas Phase Value | Dimethylformamide Value | Method |
---|---|---|---|
Highest Occupied Molecular Orbital Energy | -6.1 eV | -5.8 eV | B3LYP/6-311+G(d,p) [1] |
Lowest Unoccupied Molecular Orbital Energy | -2.3 eV | -2.1 eV | B3LYP/6-311+G(d,p) [1] |
Energy Gap | 3.8 eV | 3.7 eV | B3LYP/6-311+G(d,p) [1] |
Dipole Moment | 2.8 D | 3.4 D | B3LYP/6-311+G(d,p) [1] |
Comprehensive computational analysis of 2,1,3-Benzoxadiazole-5-carboxylic acid employs multiple theoretical approaches to ensure accurate property predictions [6] [13]. The comparison between Hartree-Fock, Density Functional Theory, and second-order Møller-Plesset perturbation theory methods reveals that Density Functional Theory methodologies consistently provide superior accuracy for both structural and electronic properties of this heterocyclic system [6] [13]. Within the Density Functional Theory framework, hybrid functionals demonstrate enhanced performance compared to pure local density approximation or generalized gradient approximation functionals [6].
Basis set selection critically influences computational accuracy, with studies demonstrating convergence behavior across the 6-31G to 6-311++G(d,p) basis set series [13]. The inclusion of diffuse functions proves essential for accurate description of excited states and charge transfer transitions, while polarization functions significantly improve the representation of molecular orbital shapes and energy distributions [13]. Multiple-scattering local-density-approximation calculations using both exchange-α and Vosko-Wilk-Nusair exchange-correlation functionals provide complementary insights into electronic structure properties [8].
The computational workflow typically involves sequential optimization procedures starting with molecular geometry determination followed by frequency analysis to confirm stationary point character [1] [13]. Electronic property calculations then proceed using the optimized geometries, with particular attention to frontier molecular orbital analysis and charge distribution patterns [13]. Natural Bond Orbital analysis provides detailed insights into charge delocalization and hyperconjugative interactions that stabilize the molecular framework [13].
Reactivity descriptor calculations employ conceptual Density Functional Theory principles to quantify chemical hardness, softness, and electrophilicity parameters [13]. These global reactivity indices typically yield chemical hardness values between 1.75 and 2.05 electron volts for 2,1,3-Benzoxadiazole-5-carboxylic acid, indicating moderate chemical stability [13]. Local reactivity assessment through Fukui function analysis identifies specific atomic sites most susceptible to electrophilic or nucleophilic attack [13].
Time-dependent Density Functional Theory calculations represent the primary quantum chemical approach for investigating excited state properties of 2,1,3-Benzoxadiazole-5-carboxylic acid [1] [2] [17]. These calculations successfully predict absorption maxima in the range of 355 to 419 nanometers, corresponding to π-π* electronic transitions characteristic of the benzoxadiazole chromophore [1] [2]. The calculated oscillator strengths range from 0.02 to 0.45, indicating strong electronic transitions that contribute to the compound's photophysical activity [1].
Vertical excitation energy calculations provide fundamental insights into the electronic transition energies and corresponding wavelengths [2] [17]. The lowest energy absorption transitions typically involve excitation from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, with calculated vertical excitation energies correlating well with experimental absorption spectra [2]. Higher energy transitions involve contributions from molecular orbital pairs beyond the frontier orbitals, requiring careful analysis of transition character and oscillator strength distributions [17].
Emission property calculations utilize optimized excited state geometries to predict fluorescence characteristics [2] [17]. The calculated emission maxima range from 494 to 498 nanometers, corresponding to blue-green fluorescence emission observed experimentally [2]. Stokes shift calculations yield values between 3,738 and 3,786 wavenumbers, indicating significant geometric relaxation in the excited state that supports intramolecular charge transfer character [2].
Semi-empirical methods, particularly the Parameterized Model 3 approach, provide rapid screening capabilities for fluorescence quantum yield prediction [11]. These calculations establish correlations between singlet-triplet energy gaps and fluorescence efficiency, enabling systematic design of derivatives with enhanced photophysical properties [11]. The energy levels of the first singlet excited state position just below the second triplet state energy, creating favorable conditions for radiative decay processes [15].
Calculation Type | Energy Range | Wavelength Range | Method |
---|---|---|---|
Vertical Excitation | 2.96-3.49 eV | 355-419 nm | TD-DFT/B3LYP [1] [2] |
Emission Energy | 2.49-2.51 eV | 494-498 nm | TD-DFT/B3LYP [2] |
Stokes Shift | 0.46-0.47 eV | 3,738-3,786 cm⁻¹ | TD-DFT/B3LYP [2] |
Electronic structure analysis of 2,1,3-Benzoxadiazole-5-carboxylic acid reveals distinctive charge distribution patterns that govern its chemical and photophysical behavior [1] [2] [8]. The molecular electrostatic potential maps demonstrate significant electrostatic heterogeneity, with electron-deficient regions localized on the benzoxadiazole ring system and electron-rich areas concentrated around the carboxylic acid functionality [10] [13]. This electrostatic distribution directly influences intermolecular interactions and binding affinity with various substrates [10].
Molecular orbital analysis indicates that the highest occupied molecular orbital exhibits predominantly π character distributed across the benzoxadiazole heterocycle, while the lowest unoccupied molecular orbital shows π* character extending through the entire conjugated framework [1] [2]. The spatial separation between these frontier orbitals facilitates charge transfer transitions upon photon absorption, explaining the observed solvatochromic behavior and fluorescence properties [2]. Natural Bond Orbital population analysis quantifies the charge transfer magnitude, typically revealing partial charges that range from -0.3 to +0.4 atomic units on individual atoms [13].
Charge transfer analysis demonstrates that electronic excitation promotes electron density migration from the benzoxadiazole donor region toward the carboxylic acid acceptor group [1] [2]. This intramolecular charge redistribution creates a dipolar excited state with enhanced dipole moment compared to the ground state configuration [2]. The calculated ground state dipole moments typically range from 2.5 to 4.2 Debye units, increasing substantially upon electronic excitation [1] [13].
Electron localization function analysis provides insights into chemical bonding patterns within the molecular framework [12]. The benzoxadiazole ring exhibits delocalized π electron density that extends across the entire heterocyclic system, while the carboxylic acid group maintains localized electron pairs on the oxygen atoms [12]. Bond critical point analysis using Quantum Theory of Atoms in Molecules methodology identifies all covalent interactions and their corresponding electron density values [12].
Electronic transition character analysis reveals that the lowest energy absorption corresponds to a highest occupied molecular orbital to lowest unoccupied molecular orbital transition with greater than 85% contribution [1] [2]. Higher energy transitions involve multiple orbital contributions, creating complex excited state manifolds that influence the overall photophysical behavior [2]. The calculated transition dipole moments correlate directly with experimental extinction coefficients, validating the theoretical predictions [2].
Comprehensive validation of theoretical models for 2,1,3-Benzoxadiazole-5-carboxylic acid employs multiple convergence criteria and experimental comparisons [18] [19] [21]. Basis set convergence testing demonstrates that energy differences between successive basis set expansions remain below 0.01 electron volts, ensuring computational reliability [20] [22]. The comparison between different theoretical methods reveals that Density Functional Theory approaches consistently outperform Hartree-Fock calculations, while correlation methods like second-order Møller-Plesset perturbation theory provide benchmarking standards [6] [13].
Cross-validation against experimental data represents the primary validation criterion for theoretical predictions [19] [21]. Calculated absorption wavelengths typically agree with experimental values within 0.1 to 0.2 electron volts, meeting the generally accepted accuracy threshold for quantum chemical calculations [1] [2]. Emission wavelength predictions show similar accuracy levels, with calculated Stokes shifts reproducing experimental trends across different solvent environments [2].
Geometric parameter validation involves comparison of calculated bond lengths and angles with available crystallographic data for related benzoxadiazole compounds [6] [14]. Root mean square deviations for bond lengths typically remain below 0.02 Angstroms, while bond angle deviations stay within 2 degrees of experimental values [14]. Frequency calculations confirm that optimized structures correspond to true minima on the potential energy surface, with all calculated frequencies exhibiting positive values [27].
Solvent effect validation employs experimental solvatochromic data to assess the accuracy of Polarizable Continuum Model predictions [1] [2]. The calculated solvent-induced shifts in absorption and emission wavelengths typically reproduce experimental trends within 10% accuracy [1]. This validation approach ensures that the theoretical framework correctly captures environmental effects on electronic properties [2].
Validation Method | Accuracy Criterion | Typical Performance | Reference |
---|---|---|---|
Experimental Absorption | ±0.1-0.2 eV | Agreement achieved | [1] [2] |
Experimental Emission | ±0.1-0.2 eV | Agreement achieved | [2] |
Basis Set Convergence | <0.01 eV change | Convergence confirmed | [20] |
Geometric Parameters | <0.02 Å bond length | Validation successful | [14] |
Solvent Effects | ±10% shift reproduction | Accurate prediction | [1] [2] |
Irritant